molecular formula C8H9FO B1296792 2-(3-Fluorophenyl)ethanol CAS No. 52059-53-7

2-(3-Fluorophenyl)ethanol

Cat. No.: B1296792
CAS No.: 52059-53-7
M. Wt: 140.15 g/mol
InChI Key: MZNBGEKFZCWVES-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₈H₉FO and an estimated molecular weight of 140.15 g/mol. It consists of an ethanol group (-CH₂CH₂OH) attached to a meta-fluorinated benzene ring. The fluorine atom at the 3-position on the phenyl ring introduces electronic effects (e.g., electron-withdrawing character) that influence its physicochemical properties, such as acidity, solubility, and reactivity.

The compound is likely used as a pharmaceutical intermediate or chiral building block, given the prevalence of fluorinated aromatic alcohols in medicinal chemistry (e.g., analogs like (S)-2-amino-2-(3-fluorophenyl)ethanol are noted in ) .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3-fluorobenzaldehyde using sodium borohydride in the presence of methanol . Another method includes the reduction of 3-fluorophenylacetic acid using lithium aluminum hydride . These reactions typically occur under mild conditions and yield high-purity products.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-fluorophenylacetaldehyde. This method is preferred due to its scalability and cost-effectiveness . The reaction is carried out in the presence of a palladium catalyst under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride in the presence of pyridine at room temperature.

Major Products Formed

    Oxidation: 3-Fluorophenylacetic acid.

    Reduction: 3-Fluorophenylethane.

    Substitution: 3-Fluorophenylethyl chloride or bromide.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its conversion to 3-fluorophenylacetaldehyde . This reaction is crucial in studying the enzyme kinetics and understanding the metabolic pathways involving fluorinated compounds.

Comparison with Similar Compounds

The following table compares 2-(3-fluorophenyl)ethanol with structurally and functionally related compounds, highlighting differences in molecular properties, synthesis, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications References
This compound C₈H₉FO 140.15 (estimated) Ethanol, 3-fluorophenyl Intermediate in pharmaceuticals; electronic effects enhance reactivity in coupling reactions.
2-(3-Nitrophenyl)ethanol C₈H₉NO₃ 181.16 Ethanol, 3-nitrophenyl Stronger electron-withdrawing nitro group increases acidity (pKa ~8–9); used in organic synthesis.
2-(3,4,5-Trifluorophenyl)ethanol C₈H₇F₃O 176.14 Ethanol, 3,4,5-trifluorophenyl Higher lipophilicity due to trifluorination; potential use in medicinal chemistry.
(S)-2-Amino-2-(3-fluorophenyl)ethanol C₈H₁₀FNO 155.17 Amino, ethanol, 3-fluorophenyl Chiral synthon for asymmetric synthesis; hydrochloride salts enhance solubility.
2-(3-Fluorophenyl)-3-butyn-2-ol C₁₀H₉FO 164.18 Alkyne, hydroxyl, 3-fluorophenyl Terminal alkyne enables click chemistry; used in polymer and material science.

Key Comparative Insights:

Electronic Effects: The 3-fluoro substituent in this compound moderately withdraws electron density via inductive effects, making the hydroxyl group more acidic (estimated pKa ~10–11) compared to non-fluorinated analogs. In contrast, the nitro group in 2-(3-nitrophenyl)ethanol significantly lowers the pKa (~8–9) . Trifluorinated analogs (e.g., 2-(3,4,5-trifluorophenyl)ethanol) exhibit enhanced lipophilicity (logP ~2.5), favoring blood-brain barrier penetration in drug design .

Synthetic Accessibility: this compound may be synthesized via reduction of 3-fluorophenylacetic acid esters or via Grignard addition to 3-fluorobenzaldehyde, as inferred from methods for 1-(2-fluoro-4-hydroxyphenyl)ethanone . Amino derivatives (e.g., (S)-2-amino-2-(3-fluorophenyl)ethanol) require enantioselective routes, such as enzymatic resolution or chiral catalysis .

Applications: Pharmaceutical Intermediates: Fluorinated ethanol derivatives are critical in synthesizing kinase inhibitors (e.g., AZD1152, mentioned in ) and radiopharmaceuticals due to fluorine’s metabolic stability . Material Science: Alkyne-containing analogs (e.g., 2-(3-fluorophenyl)-3-butyn-2-ol) are utilized in click chemistry for polymer functionalization .

Spectroscopic Differentiation: ¹H NMR: The fluorine atom in this compound causes deshielding of adjacent protons, producing distinct splitting patterns (e.g., meta-fluorine induces coupling with aromatic protons at ~6.7–7.2 ppm) . Mass Spectrometry: The molecular ion peak for this compound is expected at m/z 140, while nitro analogs (e.g., 2-(3-nitrophenyl)ethanol) show fragmentation patterns indicative of NO₂ loss .

Research Findings and Limitations

  • Thermal Stability : Fluorinated compounds like those in exhibit higher thermal degradation temperatures (~250°C) due to strong C-F bonds, implying utility in high-temperature processes .
  • Data Gaps: Direct experimental data (e.g., solubility, melting point) for this compound are absent in the provided evidence; values are inferred from structurally similar compounds.

Biological Activity

2-(3-Fluorophenyl)ethanol is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic alcohol with the following molecular characteristics:

  • Molecular Formula : C₉H₁₁F O
  • Molecular Weight : Approximately 154.18 g/mol
  • Appearance : Clear colorless liquid

The presence of a fluorinated phenyl group contributes to its unique chemical reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : This compound has been shown to interact with various neurotransmitter receptors, potentially influencing neurological pathways. Such interactions may have implications for treating conditions like depression or anxiety.
  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that this compound may offer protective effects against oxidative stress.
  • Anticoagulant Activity : Some studies indicate that amino alcohols can modulate coagulation pathways, hinting at potential uses in managing thrombotic conditions.

Synthesis and Functionalization

Research has highlighted various synthetic routes for producing this compound, often focusing on enhancing its biological activity through functionalization. For instance, metalation techniques have been employed to create derivatives with improved pharmacological properties .

Pharmacological Applications

  • Neuropharmacology : In a study examining the effects of this compound on neurotransmitter systems, it was found to modulate serotonin receptors, which are critical in mood regulation. This modulation suggests potential applications in developing antidepressants.
  • Antioxidative Studies : A comparative analysis of various fluorinated alcohols revealed that this compound exhibited significant antioxidative activity, comparable to established antioxidants like ascorbic acid. This property could be beneficial in formulating protective agents against oxidative damage in cells.
  • Coagulation Studies : Preliminary investigations into the anticoagulant effects of this compound indicated that it can influence clotting factors in vitro, suggesting a potential role in therapeutic settings for preventing thrombosis.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Receptor ModulationInfluences serotonin receptor activity
AntioxidantScavenges free radicals
AnticoagulantModulates coagulation pathways

Properties

IUPAC Name

2-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNBGEKFZCWVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341448
Record name 2-(3-Fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52059-53-7
Record name 2-(3-Fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Fluorophenyl)ethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Borane-dimethyl sulfide complex (9.15 ml, 96.5 mmol) is added dropwise and then faster as gas evolution slowed, to an ice-cooled mixture of 3-fluorophenyl acetic acid (XXXIX, 4.96 g, 32.2 mmol) in THF (30 ml). After 2 hr methanol is added dropwise over the course of several hours. The solvents are then removed under reduced pressure and methanol is again added and removed under reduced pressure. The methanol addition/removal is repeated three times and then the residue is partitioned between dichloromethane and aqueous sodium bicarbonate. The organic layers are dried over sodium sulfate and concentrated to give 2-(3-fluorophenyl)ethanol (LXV), MS (m/z) 140; IR (neat) 1590, 1046, 1450, 1141, 782, 1488 and 691 cm-1.
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Synthesis routes and methods II

Procedure details

To a suspension of 3.07 gm (81 mMol) lithium aluminum hydride in 115 mL diethyl ether at 0° C. were added dropwise a solution of 7.0 gm (45 mMol) 3-fluorophenylacetic acid in 26 mL tetrahydrofuran dropwise. The reaction was allowed to warm to ambient and then stirred 18 hours. The reaction mixture was quenched by the addition of 3.0 mL 2N NaOH dropwise with cooling. To this mixture was then added 9.0 mL water and the resulting suspension stirred for 1 hour at ambient. The suspension was filtered and the filter cake rinsed well with diethyl ether, The filtrate was concentrated under reduced pressure to give 6.26 gm (100%) of the title compound as a clear oil. The product was used without further purification.
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100%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a stirred solution of 3-fluorophenylacetic acid (5.0 g, 32.0 mmol) in diethyl ether (100 ml), at -10° C., was added lithium aluminium hydride (32.4 ml of a 1M solution in diethyl ether, 32.4 mmol), dropwise. The reaction mixture was allowed to warm to +25° C. and stirred for 1 h, before again cooling to -10° C., and quenching by addition of methanol (20 ml) and 4M sodium hydroxide (20 ml). The resulting slurry was filtered and the filtrate evaporated in vacuo. The crude product was chromatographed on silica gel eluting with CH2Cl2 /MeOH/NH3 (80:8:1) to give 3-(fluoro)phenethyl alcohol (3.80 g, 84%), δ (250 MHz, CDCl3) 2.87 (3H, t, J=6.5 Hz, CH2), 3.87 (3H, t, J=6.5 Hz, CH2), 6.89-7.02 (3H, m, Ar--H), 7.23-7.33 (1H, m, Ar--H).
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Synthesis routes and methods V

Procedure details

To a stirred suspension of lithium aluminium hydride (25 g, 0.65 mol) in dry ether (300 ml) at 0° C. was added dropwise 3-fluorophenylacetic acid (50 g, 0.32 mol, Lancaster Synthesis). After the addition the mixture was heated to reflux for 2 hours, then stirred overnight at room temperature. Saturated aqueous ammonium chloride (200 ml) was added and the mixture was filtered and the solids washed with ether. The ether layer was separated, dried over anhydrous magnesium sulphate and evaporated. Distillation of the residue afforded 2-(3-fluorophenyl)ethanol (43.05 g, 95%), bp 91°-94° at 2 mmHg, NMR δ 7.3 (1H, m), 7.05-6.9 (3H, m), 3.85 (2H,t), 2.85 (2H,t), 2.0 (1H,s).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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